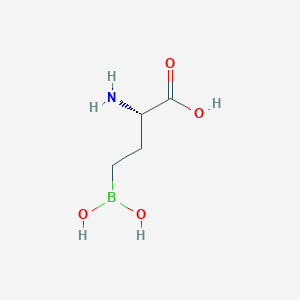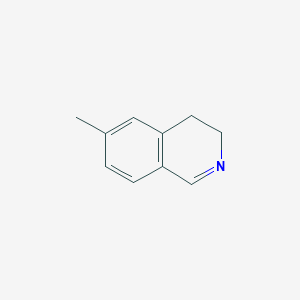
(NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine: is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine typically involves the reaction of 1-(pyridazin-4-yl)ethanone with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 1-(pyridazin-4-yl)ethanone
Reagent: Hydroxylamine
Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic medium at a temperature range of 0-50°C. The pH of the reaction mixture is adjusted to be slightly acidic to neutral.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, methanol
Major Products Formed
Oxidation: Formation of nitroso derivatives
Reduction: Formation of amines
Substitution: Formation of substituted pyridazine derivatives
Wissenschaftliche Forschungsanwendungen
(NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridazine ring can interact with various biological pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(pyridazin-4-yl)ethanone
- 1-(pyridazin-4-yl)ethan-1-amine
- 4-acetylpyridazine
Comparison
- 1-(pyridazin-4-yl)ethanone : Lacks the hydroxylamine group, making it less reactive in certain chemical reactions.
- 1-(pyridazin-4-yl)ethan-1-amine : Contains an amine group instead of a hydroxylamine group, leading to different reactivity and biological activity.
- 4-acetylpyridazine : Similar structure but without the hydroxylamine group, resulting in different chemical and biological properties.
Uniqueness: : The presence of the hydroxylamine group in (NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C6H7N3O |
|---|---|
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
(NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c1-5(9-10)6-2-3-7-8-4-6/h2-4,10H,1H3/b9-5- |
InChI-Schlüssel |
VZLVCKCREOIMDC-UITAMQMPSA-N |
Isomerische SMILES |
C/C(=N/O)/C1=CN=NC=C1 |
Kanonische SMILES |
CC(=NO)C1=CN=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11923584.png)

![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)

![(S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol](/img/structure/B11923601.png)
![1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde](/img/structure/B11923608.png)

![2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11923622.png)

![5-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923632.png)


![Cyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11923654.png)

